N-(2-Chlorobenzyl)-2-butanamine hydrochloride
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Overview
Description
“N-(2-Chlorobenzyl)-2-butanamine hydrochloride” is a chemical compound with the molecular formula C11H16ClN. It contains a benzyl group (a benzene ring attached to a CH2 group), an amine group (NH2), and a butyl group (a four-carbon alkyl chain). The “2-Chlorobenzyl” part of the name indicates that there is a chlorine atom on the second carbon of the benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 2-chlorobenzyl chloride with 2-butanamine, followed by acidification to form the hydrochloride salt. This is a common method for the synthesis of amine salts .Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring with a chlorine atom and a CH2-NH-Butyl group attached. The exact 3D structure would depend on the specific conformations and orientations of these groups .Chemical Reactions Analysis
As an amine, “N-(2-Chlorobenzyl)-2-butanamine hydrochloride” would be expected to participate in typical amine reactions. These could include reactions with acids to form salts, reactions with carbonyl compounds to form imines or enamines, and nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Chlorobenzyl)-2-butanamine hydrochloride” would depend on its specific structure. As a hydrochloride salt of an amine, it would likely be a solid at room temperature and soluble in water .Scientific Research Applications
Pharmaceutical Research
This compound is part of a class of chemicals that can be used in the development of new pharmaceuticals. Its structure is similar to that of compounds known to exhibit biological activity, such as antimicrobial properties . Researchers can modify the chemical structure to enhance its efficacy or reduce side effects, making it a valuable starting point for drug discovery.
Biotechnology
In biotechnology, the compound can be used in enzyme inhibition studies due to its potential antimicrobial properties. It can help in understanding the mechanism of action of enzymes and in the development of enzyme inhibitors .
Mechanism of Action
- Without ADP binding to the platelet surface, fibrinogen does not bind , preventing platelets from sticking to each other .
- Downstream effects include reduced clot formation and prevention of stroke and coronary stent occlusions .
- This prevents the formation of blood clots, especially in patients with a history of strokes or coronary stents .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]butan-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-3-9(2)13-8-10-6-4-5-7-11(10)12;/h4-7,9,13H,3,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYYEXPSHPVLKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586402 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorobenzyl)-2-butanamine hydrochloride | |
CAS RN |
1049773-97-8 |
Source
|
Record name | N-[(2-Chlorophenyl)methyl]butan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70586402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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